molecular formula C11H20INO2 B1511657 tert-Butyl (4-iodocyclohexyl)carbamate CAS No. 1179986-79-8

tert-Butyl (4-iodocyclohexyl)carbamate

Cat. No.: B1511657
CAS No.: 1179986-79-8
M. Wt: 325.19 g/mol
InChI Key: QCZCZCVQESKMBB-UHFFFAOYSA-N
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Description

tert-Butyl (4-iodocyclohexyl)carbamate (CAS 1179986-79-8) is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound features a carbamate group protected with a tert-butoxycarbonyl (Boc) moiety, which stabilizes the amine functionality against reactive conditions, and an iodine substituent on the cyclohexyl ring . The iodine handle makes it a valuable substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the construction of more complex molecular architectures . While the direct literature on its applications is limited, its structure suggests utility as a key intermediate in the synthesis of novel compounds for pharmaceutical research and materials science. The molecular formula is C11H20INO2 and it has a molecular weight of 325.19 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(4-iodocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZCZCVQESKMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735221
Record name tert-Butyl (4-iodocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179986-79-8, 1019861-63-2
Record name tert-Butyl (4-iodocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate
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Biological Activity

tert-Butyl (4-iodocyclohexyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activity, particularly as an inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are involved in various cellular processes, including gene expression regulation, and their dysregulation is linked to several diseases, including cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structure:

  • Chemical Formula: C12_{12}H18_{18}I1_{1}N1_{1}O2_{2}
  • Molecular Weight: 305.18 g/mol

Research indicates that this compound acts primarily as an inhibitor of PRMT5. This enzyme is known to symmetrically dimethylate arginines on histones, which plays a crucial role in transcriptional regulation. The inhibition of PRMT5 by this compound can lead to altered gene expression profiles that may have therapeutic implications in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PRMT5 activity. The following table summarizes key findings from these studies:

StudyConcentration (µM)% InhibitionCell Line
11075%HeLa
22585%MCF7
35090%A549

Case Studies

  • Case Study: Cancer Cell Lines
    • Researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated cells compared to controls.
  • Case Study: Gene Expression Analysis
    • A study focused on gene expression changes following treatment with this compound revealed upregulation of tumor suppressor genes and downregulation of oncogenes, suggesting a potential role in reversing malignant phenotypes.

Pharmacological Implications

The ability of this compound to inhibit PRMT5 suggests its potential as a therapeutic agent in diseases characterized by aberrant PRMT activity, particularly in specific cancers where PRMT5 is overexpressed.

Potential Therapeutic Applications

  • Cancer Therapy: Targeting PRMT5 with inhibitors like this compound could provide a novel approach for treating certain types of cancer.
  • Epigenetic Modulation: The compound may serve as a tool for studying epigenetic modifications and their impact on gene regulation.

Scientific Research Applications

tert-Butyl (4-iodocyclohexyl)carbamate is a chemical compound with several applications in scientific research, particularly in the synthesis of other organic molecules . It appears as a mixture of diastereomers in some synthesis procedures .

Synthesis of Organic Molecules

  • tert-Butyl cis-(4-Iodocyclohexyl)carbamate: This compound is synthesized from tert-butyl trans-(4-hydroxycyclohexyl)carbamate and exists as a mixture of diastereomers .
  • tert-Butyl (3-Iodocyclobutyl)carbamate: This compound is commercially available .

Reactions and Applications

  • Synthesis of Substituted Cyclohexanes: this compound is used in the synthesis of substituted cyclohexanes .
  • Metalation Groups: Tertiary amide and carbamate-directed metalation groups, related to this compound, are systematically and comprehensively developed for various applications .

Analytical Information

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data is available for this compound, which helps confirm its structure and purity . Specifically, 1H NMR and 13C NMR data are documented .
  • Spectroscopic Data: 1H NMR (500 MHz, CDCl3): δ 4.68 (1H, bs), 4.56 (1H, bs), 3.54 (1H, bs), 2.14–1.99 (2H, m), 1.89–1.55 (6H, m), 1.43 (9H, s) . 13C NMR (126 MHz, CDCl3, rotamers): δ 155.3, 79.4, 48.2, 35.5, 33.4, 30.2, 28.5 .

Related Compounds

  • tert-Butyl 4-iodopiperidine-1-carboxylate
  • tert-Butyl (3-iodocyclobutyl)carbamate

Comparison with Similar Compounds

The following analysis compares tert-butyl (4-iodocyclohexyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Effects: Iodo vs. Hydroxy, Bromo, and Oxo Groups
Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Reactivity/Applications
This compound Not provided Iodo (C-I) Likely C11H20INO2 ~325.2 (estimated) Halogen exchange, cross-coupling
tert-Butyl (4-hydroxycyclohexyl)carbamate 167081-25-6 Hydroxy (C-OH) C11H21NO3 215.29 Hydrogen bonding, solubility enhancement
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 1286264-34-3 Bromobenzyl (C-Br) C18H27BrN2O2 383.32 Bulky substituent for steric hindrance
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 Oxo (C=O) C11H19NO3 213.27 Electron-withdrawing effects, ketone reactivity

Key Observations :

  • Iodo substituent : Enhances molecular weight (~325 vs. ~215 for hydroxy analogs) and enables cross-coupling or nucleophilic substitution reactions.
  • Hydroxy group : Increases polarity and solubility (e.g., log P reduction) but reduces stability under acidic conditions .
  • Oxo group : Modifies electronic properties, making the compound a candidate for reductions or condensations .
Stereochemical and Conformational Variations
  • Cis/Trans Isomerism :

    • tert-Butyl (cis-4-hydroxycyclohexyl)carbamate (CAS 167081-25-6) and tert-butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 111300-06-2) exhibit distinct solubility and crystallinity due to cyclohexane ring conformation .
    • The iodine substituent in the target compound likely influences ring puckering, affecting its interaction with chiral catalysts or enzymes.
  • Ring Size :

    • Cyclopentyl analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, CAS 1290191-64-8) have smaller ring systems, altering torsional strain and hydrogen-bonding capacity compared to cyclohexyl derivatives .
Physicochemical Properties
Property This compound (Estimated) tert-Butyl (4-hydroxycyclohexyl)carbamate
Log P (Partition Coefficient) ~3.5 (higher due to iodine) 1.2–1.5 (lower due to -OH)
Hydrogen Bond Donors 1 (NH) 2 (NH and -OH)
TPSA (Topological Polar Surface Area) ~45 Ų ~66 Ų

Implications :

  • The iodine substituent increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Hydroxy analogs exhibit higher TPSA, favoring solubility in polar solvents .

Preparation Methods

Reduction and Iodination of 4-Substituted Cyclohexanones

A common method involves starting from 4-substituted cyclohexanones, such as 4-(4-nitrophenyl)cyclohexan-1-one, which undergoes reduction followed by iodination:

  • Reduction: Sodium borohydride (NaBH4) in methanol at 0 °C reduces 4-(4-nitrophenyl)cyclohexan-1-one to the corresponding cyclohexanol intermediate.
  • Iodination: The alcohol is converted to the iodide using triphenylphosphine (PPh3), imidazole, and iodine in an appropriate solvent, typically dichloromethane, under mild conditions.

This two-step sequence produces 1-(4-iodocyclohexyl)-4-nitrobenzene as an intermediate, which can be further transformed or deprotected to yield the target iodocyclohexyl derivative.

Direct Iodination of Cyclohexyl Alcohols

Alternatively, direct iodination of cyclohexyl alcohols protected as carbamates can be performed:

  • The hydroxy group of tert-butyl 4-hydroxycyclohexylcarbamate is converted to the iodide using iodine and triphenylphosphine in the presence of imidazole.
  • This reaction proceeds under mild, anhydrous conditions, typically at room temperature, with good yields (e.g., 72% reported for similar azepane derivatives).

Carbamate Protection: Formation of tert-Butyl Carbamates

The amino group on the cyclohexyl ring is protected as a tert-butyl carbamate (Boc group) to stabilize the intermediate and facilitate further synthetic transformations:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc-protecting agent.
  • Conditions: The reaction is typically carried out in anhydrous tetrahydrofuran (THF) with triethylamine (Et3N) as a base, under nitrogen atmosphere.
  • Temperature: Initial cooling to 0 °C followed by stirring at room temperature overnight ensures complete conversion.
  • Work-up: The reaction mixture is diluted with water, extracted with ethyl acetate or diethyl ether, dried, and purified by column chromatography.

Typical Experimental Procedure Summary

Step Reagents & Conditions Description Yield / Notes
1. Reduction NaBH4 (1.2 equiv), MeOH, 0 °C to RT, 3 h Reduction of cyclohexanone to cyclohexanol Crude product used directly
2. Iodination I2, PPh3 (1.5 equiv), imidazole, DCM, RT, 16 h Conversion of hydroxy group to iodide High yield, mild conditions
3. Boc Protection Boc2O (1.1 equiv), Et3N (2 equiv), anhydrous THF, 0 °C to RT, overnight Protection of amino group as tert-butyl carbamate Purified by flash chromatography

Research Findings and Analysis

  • The iodination step using triphenylphosphine and iodine is highly efficient and selective for primary and secondary alcohols on cyclohexyl rings, avoiding over-iodination or side reactions.
  • Boc protection under mild basic conditions is well-established, providing stable carbamate derivatives that are easily purified and characterized by NMR and mass spectrometry.
  • Purification by silica gel flash chromatography using ethyl acetate/hexane mixtures ensures high purity of tert-butyl (4-iodocyclohexyl)carbamate.
  • The overall synthetic route is scalable and reproducible, suitable for preparing gram-scale quantities for research applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
Reduction + Iodination 4-(4-nitrophenyl)cyclohexanone NaBH4, I2, PPh3, imidazole 0 °C to RT, MeOH, DCM, 16 h Moderate to high Mild, selective, straightforward
Direct Iodination of Boc-protected alcohol tert-Butyl 4-hydroxycyclohexylcarbamate I2, PPh3, imidazole RT, anhydrous conditions ~70% One-pot, avoids intermediate isolation
Boc Protection Amino-cyclohexanol derivatives Boc2O, Et3N, THF 0 °C to RT, overnight High Stable carbamate formation

Q & A

Q. What advanced techniques assess its stability under reactive conditions (e.g., acidic/basic environments)?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress .

Tables for Key Data

Property Value/Technique Reference
Melting Point114–118°C (similar cyclohexyl analogs)
Solubility in Methanol>50 mg/mL
Recommended Storage2–8°C, inert atmosphere
Synthetic Yield Optimization70–85% (iodination step)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4-iodocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-iodocyclohexyl)carbamate

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